REACTION_SMILES
|
[C:30]([O:31][BH-:32]([O:33][C:34](=[O:35])[CH3:36])[O:37][C:38](=[O:39])[CH3:40])(=[O:41])[CH3:42].[CH3:18][C:19](=[O:20])[OH:21].[CH:22]([c:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1)=[O:29].[Cl:44][CH2:45][CH2:46][Cl:47].[Cl:48][CH2:49][Cl:50].[Na+:43].[c:1]1([CH3:17])[cH:2][cH:3][c:4](-[c:7]2[o:8][c:9]3[c:10]([n:11]2)[cH:12][c:13]([NH2:16])[cH:14][cH:15]3)[cH:5][cH:6]1>>[c:1]1([CH3:17])[cH:2][cH:3][c:4](-[c:7]2[o:8][c:9]3[c:10]([n:11]2)[cH:12][c:13]([NH:16][CH2:22][c:23]2[cH:24][cH:25][n:26][cH:27][cH:28]2)[cH:14][cH:15]3)[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O[BH-](OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(-c2nc3cc(N)ccc3o2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(-c2nc3cc(NCc4ccncc4)ccc3o2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |